METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE
Overview
Description
METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, introduction of the fluorine atom, and subsequent functionalization to introduce the benzothiazole moiety.
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Functionalization to Introduce the Benzothiazole Moiety: The benzothiazole moiety can be introduced through a condensation reaction between 2-aminobenzothiazole and an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- METHYL 5-FLUORO-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both fluorine and benzothiazole moieties, which confer unique chemical and biological properties.
Properties
IUPAC Name |
methyl 5-fluoro-3-[[2-(2-oxo-1,3-benzothiazol-3-yl)acetyl]amino]-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O4S/c1-27-18(25)17-16(11-8-10(20)6-7-12(11)21-17)22-15(24)9-23-13-4-2-3-5-14(13)28-19(23)26/h2-8,21H,9H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKOUOIIUBBZPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CN3C4=CC=CC=C4SC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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